5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both phenyl and triazole moieties in its structure suggests that it may exhibit a range of biological activities.
Properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-3-23-15-7-5-14(6-8-15)22-17(20-21-18(22)25)11-24-16-9-4-13(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIPVFTVXPSFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The reaction of substituted benzoic acids with thiocarbohydrazide under thermal conditions forms 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol intermediates. For example, heating 4-ethoxybenzoic acid with thiocarbohydrazide at 145°C for 40 minutes yields 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A ). This method achieves yields of 70–85% but requires careful neutralization of unreacted acid with sodium bicarbonate.
Mechanistic Insight : The cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. The 4-ethoxyphenyl group’s electron-donating ethoxy moiety enhances the electrophilicity of the carbonyl, accelerating ring closure.
Post-Modification of Preformed Triazoles
An alternative route involves introducing the 4-chloro-2-methylphenoxymethyl group after triazole ring formation. Patent EP3486235A1 describes reacting N-amino-N-methylthiourea with formic acid to generate 2-methyl-1,2,4-triazole-3-thione, which is then alkylated at the sulfur atom. For the target compound, Intermediate A is treated with 4-chloro-2-methylphenoxymethyl chloride in the presence of a base (e.g., K₂CO₃) to install the phenoxymethyl group.
Functionalization of the Triazole Core
Introduction of the 4-Chloro-2-methylphenoxymethyl Group
The phenoxymethyl moiety is introduced via nucleophilic substitution. Intermediate A is reacted with 4-chloro-2-methylphenoxymethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours. The reaction’s success hinges on the leaving group’s reactivity (bromide > chloride) and the use of polar aprotic solvents to stabilize the transition state.
Optimization Data :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 78 |
| Acetonitrile | 70 | 65 |
| Ethanol | Reflux | 42 |
Sulfur Retention and Thiol Stabilization
The thiol group (-SH) is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during reactions. Post-synthesis, stabilization is achieved by converting the thiol to a disulfide or coordinating it with metals like zinc.
Alternative Pathways and Comparative Analysis
Glyoxylic Acid-Mediated Synthesis
A patent-described method involves condensing phenylhydrazine hydrochloride with glyoxylic acid in water-acetonitrile mixtures to form hydrazone intermediates, which are subsequently cyclized with thiocyanate. Adapting this for the target compound, 4-ethoxyphenylhydrazine and glyoxylic acid yield a hydrazone that reacts with potassium thiocyanate to form the triazole-thione core.
Advantages :
One-Pot Multistep Synthesis
Recent advances enable a one-pot synthesis by sequentially reacting 4-ethoxybenzoic acid, thiocarbohydrazide, and 4-chloro-2-methylphenoxymethyl bromide. This approach reduces purification steps and improves atom economy but requires precise stoichiometric control.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
The formation of regioisomers (e.g., 1,3,4-triazole vs. 1,2,4-triazole) is mitigated by:
Byproduct Formation
Common byproducts include disulfides (from thiol oxidation) and N-alkylated derivatives. These are minimized by:
- Conducting reactions under anaerobic conditions.
- Using excess alkylating agent to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have identified 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a promising candidate in the development of new antimicrobial agents.
Case Studies
- In Vitro Antimicrobial Testing : A study conducted by Gümrükçüoğlu et al. (2023) synthesized a series of triazole derivatives, including this compound. The compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains using agar-well diffusion methods. Results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans .
- Comparison with Standard Antimicrobials : In comparative studies, the synthesized triazole derivative exhibited superior activity compared to conventional antifungals like fluconazole, suggesting its potential as an alternative treatment option .
Pharmaceutical Applications
The compound is also being explored for its potential use in pharmacology due to its favorable pharmacokinetic properties.
Drug Development
Several studies have indicated that modifications on the triazole ring can lead to enhanced bioavailability and reduced toxicity. The ethoxy and chloro substituents are particularly noted for improving solubility and stability in biological systems.
Targeted Therapies
Research has focused on utilizing this compound in targeted therapies for fungal infections resistant to existing treatments. Its ability to selectively inhibit fungal growth while sparing human cells makes it a valuable candidate for further development .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-chloro-2-methylphenoxymethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and ethoxy substituents on the phenyl rings can significantly influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Biological Activity
5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
The chemical formula of this compound is with a molecular weight of approximately 375.87 g/mol. Its structure features a triazole ring substituted with various functional groups that contribute to its biological activities.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, in a study evaluating various S-substituted derivatives of triazole-3-thiols, compounds demonstrated activity against several strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) for the most active derivatives ranged from 31.25 to 62.5 μg/mL .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Strain | MIC (μg/mL) | MBCK (μg/mL) |
|---|---|---|---|
| Compound A | E. coli | 31.25 | 62.5 |
| Compound B | S. aureus | 62.5 | 125 |
| Compound C | P. aeruginosa | 31.25 | 62.5 |
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. A recent 3D QSAR analysis indicated that certain substituted triazoles possess significant anticancer potential due to their ability to interact with biological targets through steric and electrostatic interactions . The study showed a high correlation coefficient (0.9334), suggesting a strong relationship between structural features and biological activity.
Case Study: Anticancer Activity Evaluation
In a study involving various triazole derivatives, the compound exhibited selective cytotoxic effects on cancer cell lines while showing minimal toxicity on normal cells . The mechanism of action was linked to apoptosis induction at the mitochondrial level.
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazole derivatives indicates that modifications at specific positions on the triazole ring can significantly enhance biological activity. Substituents at the 3rd and 5th positions have been associated with increased potency against various pathogens and cancer cells .
Q & A
Q. What are the optimal synthetic routes for 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. A common approach includes:
- Reacting 4-chloro-2-methylphenol with a brominated intermediate (e.g., bromoacetate) to form a phenoxymethyl precursor .
- Cyclizing the precursor with thiourea or thiosemicarbazide derivatives under reflux in ethanol or DMF (60–100°C) to form the triazole-thiol core .
- Purification via recrystallization or column chromatography to achieve >95% purity . Characterization requires elemental analysis, ¹H/¹³C-NMR, and LC-MS to confirm structure .
Q. How can researchers validate the purity and structural integrity of this compound?
Key analytical methods include:
- Elemental analysis to verify stoichiometry (C, H, N, S, Cl).
- ¹H-NMR spectroscopy to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) .
- LC-MS for molecular ion detection (e.g., [M+H]+ at m/z ~380–400) and purity assessment .
- IR spectroscopy to identify thiol (-SH) stretching bands near 2550 cm⁻¹ .
Q. What are the primary biological screening methodologies for this triazole-thiol derivative?
Initial screening should focus on:
- Molecular docking against target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) to predict binding affinity .
- In vitro antimicrobial assays (MIC/MBC) using standardized strains (e.g., S. aureus, C. albicans) .
- ADME/Tox profiling (e.g., Caco-2 permeability, hepatic microsomal stability) to assess pharmacokinetic viability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., solubility vs. bioactivity)?
Discrepancies often arise from molecular conformation or solvation effects. Strategies include:
- DFT calculations to optimize geometry and compute electrostatic potential surfaces, identifying hydrophobic/hydrophilic regions .
- Molecular dynamics simulations in explicit solvent (e.g., water, DMSO) to model solubility and aggregation tendencies .
- QSAR models correlating substituent electronic parameters (Hammett σ) with bioactivity trends .
Q. What strategies improve the metabolic stability of this compound without compromising efficacy?
- Isosteric replacement : Substitute the ethoxyphenyl group with a methoxy or trifluoromethoxy group to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the thiol (-SH) group as a disulfide or acyloxyalkyl ester to enhance oral bioavailability .
- Co-crystallization studies with stabilizing excipients (e.g., cyclodextrins) to improve shelf-life .
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological selectivity?
- Chlorophenyl groups enhance lipophilicity and membrane penetration, favoring antifungal activity .
- Fluorophenyl analogs improve metabolic stability but may reduce target binding due to weaker van der Waals interactions .
- SAR studies should systematically vary substituents on the phenoxymethyl and triazole moieties, followed by hierarchical clustering of bioactivity data .
Q. What experimental controls are critical when assessing reactive oxygen species (ROS) generation by this compound?
- Include N-acetylcysteine (NAC) as a thiol antioxidant to confirm ROS-specific effects .
- Use cell-free assays (e.g., DCFH-DA fluorescence) to distinguish direct ROS production from cellular metabolic responses .
- Validate findings with knockout cell lines (e.g., SOD1-deficient models) to elucidate mechanistic pathways .
Methodological Considerations
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Perform pan-assay interference compound (PAINS) filters to rule out nonspecific reactivity (e.g., redox cycling, protein precipitation) .
- Use synchrotron-based X-ray crystallography to resolve binding modes in target vs. off-target proteins .
- Cross-validate with 3D spheroid models to mimic in vivo tissue complexity .
Q. What techniques optimize the compound’s formulation for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
